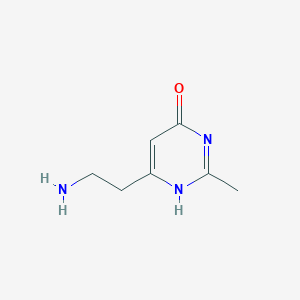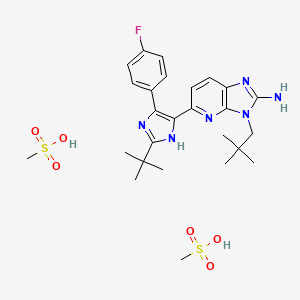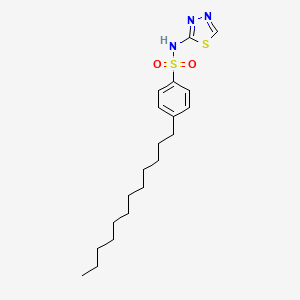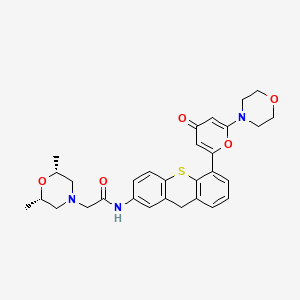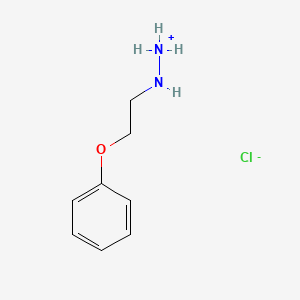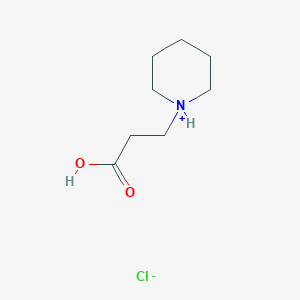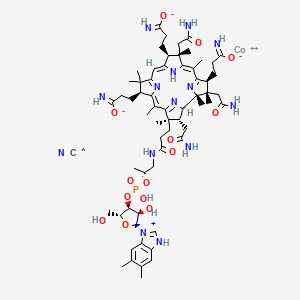
Cyanocobalamin
Descripción general
Descripción
Cyanocobalamin, also known as Vitamin B12, is a form of vitamin B found in foods. It is important for growth, cell reproduction, energy, healthy red blood cell formation, and to keep your nerve cells healthy . It is a synthetic form of vitamin B12 used to treat low blood levels of the vitamin . It is a man-made form of vitamin B12 used to treat low levels (deficiency) of Vitamin B12 .
Synthesis Analysis
This compound has been used in the modification of conjugates based on CT and hyaluronic acid (HA). Vitamin B12 was chosen as a targeting ligand because it has its own absorption pathway in the small intestine . The synthesis of this compound was also reported .Molecular Structure Analysis
This compound has a cobalt-centered corrin nucleus. The cobalt α position (below the plane of the corrin ring) may be open or occupied by a side-chain heterocyclic nitrogen, or solvent .Chemical Reactions Analysis
This compound has been used in organic synthesis as a catalyst for Co-mediated reactions . It has been found that ferric chloride and sorbitol alleviated this compound degradation from heat and ascorbic acid .Physical And Chemical Properties Analysis
This compound is a dark red crystal or a red, crystalline powder; it is odourless. It is soluble in 80 parts of water; soluble in ethanol (~750 g/l) TS; practically insoluble in acetone R and ether R .Aplicaciones Científicas De Investigación
Omeprazole and Cyanocobalamin Malabsorption : Marcuard et al. (1994) studied the effect of omeprazole therapy on this compound absorption. They found that long-term omeprazole treatment can lead to this compound deficiency due to its impact on gastric acid secretion, which is essential for this compound absorption from dietary sources (Marcuard, Albernaz, & Khazanie, 1994).
Pharmacokinetics in Rats : Nava-Ocampo et al. (2005) explored the pharmacokinetics of high doses of this compound administered intravenously in rats. This study was aimed at understanding the effects of this compound in treating neurological alterations in various disease states (Nava-Ocampo, Pastrak, Cruz, & Koren, 2005).
Conjugates with Enhanced Solubility : Wang, Wei, & Kotra (2007) reported on the synthesis of vitamin B12 conjugates to enhance its solubility and stability. This research provides insights into the design of prodrugs using this compound (Wang, Wei, & Kotra, 2007).
LC-MS/MS Determination Method : D'ulivo et al. (2017) developed an analytical method using liquid chromatography electrospray tandem mass spectrometry (LC-MS/MS) for the determination of this compound in multivitamin supplements and fortified food (D'ulivo, Yang, Ding, Pagliano, Leek, Thibeault, & Mester, 2017).
Oral Administration for Pernicious Anemia : McIntyre et al. (1960) investigated the effectiveness of orally administered this compound in treating pernicious anemia. They concluded that large doses of this compound, when administered orally without intrinsic factor or other adjuvants, can be an effective therapy (McIntyre, Hahn, Masters, & Krevans, 1960).
Water Oxidation Electrocatalyst : Shahadat et al. (2020) found that this compound acts as a robust electrocatalyst in water oxidation under neutral conditions, revealing its potential for various biochemical applications (Shahadat, Younus, Ahmad, Zhang, Zhuiykov, & Verpoort, 2020).
Treatment for Seasonal Affective Disorder : Oren et al. (1994) conducted a study to assess the effectiveness of this compound as a treatment for winter seasonal affective disorder (SAD). They found no significant differences between this compound and placebo in treating SAD (Oren, Teicher, Schwartz, Glod, Turner, Ito, Sedway, Rosenthal, & Wehr, 1994).
Effects on Circadian Rhythm : Mayer, Kröger, & Meier-Ewert (1996) explored the effects of methyl- and this compound on circadian rhythms, well-being, alertness, and concentration in healthy subjects. They observed that this compound influences melatonin levels and potentially affects the sleep-wake cycle (Mayer, Kröger, & Meier-Ewert, 1996).
Safety and Efficacy in Animal Nutrition : Rychen et al. (2018) assessed the safety and efficacy of this compound produced by fermentation with Ensifer spp. as a feed additive for animals. The study concluded that vitamin B12 additives produced by Ensifer spp. are effective in meeting animals' nutritional requirements (Rychen, Aquilina, Azimonti, Bampidis, Bastos, Bories, Chesson, Cocconcelli, Flachowsky, Gropp, Kolar, Kouba, López-Alonso, López Puente, Mantovani, Mayo, Ramos, Saarela, Villa, Wester, Costa, Dierick, Glandorf, Herman, Kärenlampi, Leng, Tebbe, Aguilera, Manini, Tárres‐Call, & Wallace, 2018).
Neurological Manifestations After Bariatric Surgery : Vieira, Cosmo, & Lucena (2011) highlighted the importance of methylmalonic acid dosage in assessing patients with neurological manifestations following bariatric surgery. They emphasized the role of this compound deficiency in such cases (Vieira, Cosmo, & Lucena, 2011).
Mecanismo De Acción
Target of Action
Cyanocobalamin, commonly known as Vitamin B12, is a highly complex, essential vitamin . The primary targets of this compound are the cells in the body that require Vitamin B12 for proper functioning. These include red blood cells, nerve cells, and cells involved in DNA synthesis .
Mode of Action
This compound works by increasing the levels of Vitamin B12 in the body . It is necessary for DNA synthesis and cellular energy production . It is also involved in the formation of red blood cells, a process called erythropoiesis . The hydroxycobalamin hydroxide ligand is displaced by the toxic cyanide ion, and the resulting harmless B12 complex is excreted in urine .
Biochemical Pathways
This compound plays a crucial role in several biochemical pathways. It contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . It also acts as a co-factor in mitochondrial energy metabolism . This compound is involved in the conversion of a substance called methylmalonyl-CoA to succinyl-CoA .
Result of Action
The action of this compound results in increased levels of Vitamin B12 in the body, which is necessary for the production of red blood cells and the maintenance of a healthy nervous system . It also contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . Deficiency of Vitamin B12 can lead to anemia, memory loss, and loss of physical coordination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Dietary factors play a significant role, as Vitamin B12 is present in foods of animal origin, such as meat, eggs, and milk . Genetic factors also play a role in Vitamin B12 status, with certain gene polymorphisms influencing the circulating levels of Vitamin B12 . Furthermore, certain conditions or treatments can stop the body from absorbing enough Vitamin B12 from the food, such as pernicious anemia, low stomach acid due to swelling in the lining of the stomach, stomach surgery, and inflammation in the intestines .
Safety and Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRCNWBMXRMIRW-WZHZPDAFSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=N)[O-])/N7)CCC(=N)[O-])(C)CC(=O)N)/C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88CoN14O14P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | cyanocobalamin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyanocobalamin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
> 300 °C | |
| Details | Weast, R.C. and M.J. Astle. CRC Handbook of Data on Organic Compounds. Volumes I and II. Boca Raton, FL: CRC Press Inc. 1985., p. V2 435 | |
| Record name | CYANOCOBALAMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol; insoluble in acetone, chloroform, ether., In water, 1,25X10+4 mg/l @ 25 °C | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1710 | |
| Record name | CYANOCOBALAMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES., Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis. | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 2000.Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2000 (Plus Supplements)., p. 3325 | |
| Record name | CYANOCOBALAMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark red crystals or an amorphous or crystalline red powder, Dark-red crystals or red powder | |
CAS RN |
68-19-9 | |
| Record name | Cyanocobalamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOCOBALAMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)

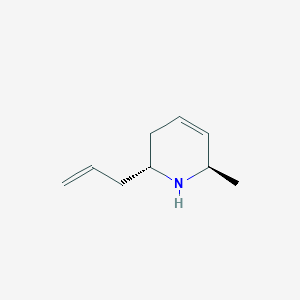
![3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate](/img/structure/B7881736.png)
